molecular formula C12H13N B7892634 1-(Cyclopropylmethyl)-1H-indole

1-(Cyclopropylmethyl)-1H-indole

Cat. No.: B7892634
M. Wt: 171.24 g/mol
InChI Key: ANSALCUZCLZWSI-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-indole is an organic compound characterized by the presence of a cyclopropylmethyl group attached to an indole ring. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The cyclopropylmethyl group adds unique chemical properties to the indole structure, making this compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-indole typically involves the reaction of indole with cyclopropylmethyl halides under basic conditions. A common method includes:

    Starting Materials: Indole and cyclopropylmethyl chloride or bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: Indole is deprotonated by the base, forming an indole anion, which then undergoes nucleophilic substitution with the cyclopropylmethyl halide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: Catalytic hydrogenation can reduce the indole ring to form indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by the indole ring and the cyclopropylmethyl group. These interactions can modulate biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    1-Methyl-1H-indole: Lacks the cyclopropylmethyl group, making it less sterically hindered and potentially less reactive in certain chemical reactions.

    1-Benzyl-1H-indole: Contains a benzyl group instead of a cyclopropylmethyl group, leading to different steric and electronic properties.

Uniqueness: 1-(Cyclopropylmethyl)-1H-indole is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying structure-activity relationships and developing novel molecules with specific properties.

Properties

IUPAC Name

1-(cyclopropylmethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-4-12-11(3-1)7-8-13(12)9-10-5-6-10/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSALCUZCLZWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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